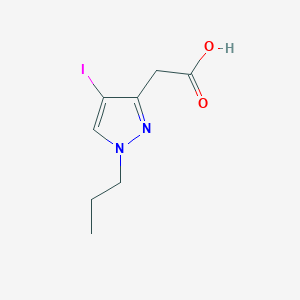

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

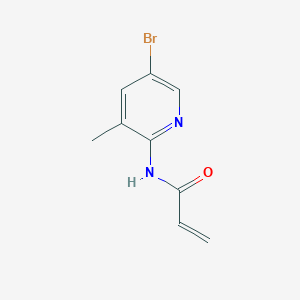

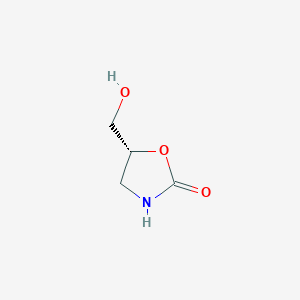

“2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular weight of 294.09 . It is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) . This indicates that the compound contains eight carbon atoms, eleven hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Pyrazoline derivatives, such as 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid and 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds have shown high inhibition efficiency, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. They are characterized as mixed-type inhibitors and have been supported by experimental and computational studies (Lgaz et al., 2018); (Lgaz et al., 2020).

Divergent Cyclisations : The reactivity of similar pyrazoline compounds in divergent cyclisations has been explored. For instance, 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid reacted with formyl and acetyl electrophiles, leading to a variety of interesting bicyclic heterocycles (Smyth et al., 2007).

Catalytic Applications : Pyrazoline derivatives have been used in catalysis. For example, the use of Cu(II)/pyrazoline complexes as catalysts for the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water has been demonstrated. These complexes exhibited excellent catalytic performance and could be reused multiple times without significant loss of efficiency (Xie et al., 2014).

Fluorescent Sensors : Pyrazoline derivatives have also been developed as fluorescent sensors. For instance, a pyrazoline derivative was synthesized for the selective and sensitive detection of zinc ions. This sensor showed high selectivity and a low detection limit in specific solvent mixtures (Gong et al., 2011).

Antimicrobial Activity : Some pyrazoline derivatives have shown promising antimicrobial properties. For example, substituted pyrazoline derivatives exhibited significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Kumar et al., 2012).

Chemical Synthesis : Pyrazolines are also crucial in the synthesis of various organic compounds. Their role in the formation of different heterocyclic compounds, which have potential applications in medicinal chemistry and drug development, is noteworthy (Delgado et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound affects multiple pathways

Result of Action

As a pyrazole derivative, it may have a range of effects depending on its specific targets

Eigenschaften

IUPAC Name |

2-(4-iodo-1-propylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEKGGJZMUEXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)CC(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)

![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)

![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)

![2-Chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2801106.png)